Glycine, N-(ethoxycarbonyl)-
Overview
Description
Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of glycine. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
Glycine, N-(ethoxycarbonyl)-, also known as 2-[(ETHOXYCARBONYL)AMINO]ACETIC ACID, primarily targets the NMDA receptor complex in the central nervous system . This receptor complex is involved in excitatory neurotransmission . Glycine also inhibits NINJ1 , a protein involved in plasma membrane rupture during cell death .
Mode of Action
Glycine, N-(ethoxycarbonyl)-, interacts with its targets in a specific manner. In the central nervous system, it acts as an inhibitory neurotransmitter at strychnine-sensitive glycine binding sites and as a co-agonist at strychnine-insensitive glycine binding sites located on the NMDA receptor complex . It also inhibits the clustering of NINJ1 within the plasma membrane, thereby suppressing plasma membrane rupture during cell death .
Biochemical Pathways
The compound affects several biochemical pathways. The reductive glycine pathway (rGlyP) has been identified as a significant pathway for the assimilation of formate and other sustainable C1-feedstocks . Glycine is also involved in the glycine cleavage system , which is the predominant pathway for glycine degradation in animals and plants .
Pharmacokinetics
The pharmacokinetics of glycine, N-(ethoxycarbonyl)-, involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, glycine significantly elevates the concentration of glycine in the cerebrospinal fluid (CSF), which is 100 times lower than that in plasma . Glycine levels are also elevated in brain tissue, but with a slower time-course than in CSF . The compound is transported into brain tissue by passive diffusion .
Result of Action
The action of glycine, N-(ethoxycarbonyl)-, results in various molecular and cellular effects. It activates glutamatergic transmission via NMDA receptors, potentially improving negative schizophrenic symptoms . It also suppresses plasma membrane rupture in cell death by inhibiting NINJ1 .
Action Environment
The action, efficacy, and stability of glycine, N-(ethoxycarbonyl)-, can be influenced by various environmental factors. For instance, the compound’s action can be enhanced under continuous flow processing conditions, as demonstrated in the N-acyl amidation of bile acids with glycine and taurine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes .
Industrial Production Methods: In industrial settings, the production of Glycine, N-(ethoxycarbonyl)- can be scaled up using continuous flow synthesis techniques. This method involves the use of a modular mesoreactor setup, which allows for the optimization of reaction conditions and efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(ethoxycarbonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Amidation Reactions: It can react with amines to form amides, which are useful intermediates in peptide synthesis.
Common Reagents and Conditions:
Ethyl Chloroformate: Used in the initial synthesis of the compound.
Bases: Such as sodium hydroxide, are used to facilitate the reaction.
Condensing Agents: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is commonly used in amidation reactions.
Major Products Formed:
Amides: Formed through amidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Glycine, N-(ethoxycarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
- Glycine, N-methyl-N-ethoxycarbonyl-
- Glycine, N-(ethoxycarbonyl)-, ethyl ester
Comparison: Glycine, N-(ethoxycarbonyl)- is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ethoxycarbonyl group makes it particularly useful in peptide synthesis and other organic reactions .
Properties
IUPAC Name |
2-(ethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVSUZHDJGUDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196667 | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-51-4 | |
Record name | Glycine, N-(ethoxycarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbethoxyglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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